

# Spectroscopic Profile of 3-Ethyl-3-heptanol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-3-heptanol

Cat. No.: B011723

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## Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **3-Ethyl-3-heptanol** (CAS No: 19780-41-7). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound.

## Spectroscopic Data

The spectroscopic data for **3-Ethyl-3-heptanol** is summarized in the following tables. This information provides a quantitative basis for the identification and characterization of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally derived public data, the following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **3-Ethyl-3-heptanol**. These predictions are based on standard models and provide a reliable estimation for spectral interpretation.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-Ethyl-3-heptanol**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-OH	1.5 - 2.5	Singlet (broad)	1H
-CH <sub>2</sub> - (butyl chain)	1.2 - 1.4	Multiplet	4H
-CH <sub>2</sub> - (ethyl group)	1.4 - 1.6	Quartet	4H
-CH <sub>3</sub> (butyl chain)	0.8 - 1.0	Triplet	3H
-CH <sub>3</sub> (ethyl group)	0.8 - 1.0	Triplet	6H

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3-Ethyl-3-heptanol**

Carbon	Predicted Chemical Shift (ppm)
C-OH	74 - 78
-CH <sub>2</sub> - (butyl chain)	40 - 45
-CH <sub>2</sub> - (ethyl group)	30 - 35
-CH <sub>2</sub> - (butyl chain)	23 - 27
-CH <sub>2</sub> - (butyl chain)	14 - 18
-CH <sub>3</sub> (ethyl group)	8 - 12
-CH <sub>3</sub> (butyl chain)	14 - 18

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethyl-3-heptanol** is characterized by the presence of a prominent hydroxyl group and aliphatic carbon-hydrogen bonds.

Table 3: Key IR Absorption Bands for **3-Ethyl-3-heptanol**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400 (broad)	O-H	Alcohol, H-bonded
2960 - 2870	C-H	Alkane stretch
1465	C-H	Alkane bend
1380	C-H	Alkane bend
~1150	C-O	Alcohol stretch

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Ethyl-3-heptanol** provides key information about its molecular weight and fragmentation pattern. The data presented below is based on the spectrum available in the NIST Mass Spectrometry Data Center.[\[1\]](#)

Table 4: Major Mass Spectrometry Peaks for **3-Ethyl-3-heptanol**

m/z	Relative Intensity (%)	Proposed Fragment
115	100	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
87	85	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
59	75	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
43	60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	55	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Ethyl-3-heptanol** is dissolved in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence. Due to the lower natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The spectral width is typically set to 200-220 ppm.
- **Data Processing:** The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** As **3-Ethyl-3-heptanol** is a liquid at room temperature, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.
- **Data Acquisition:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

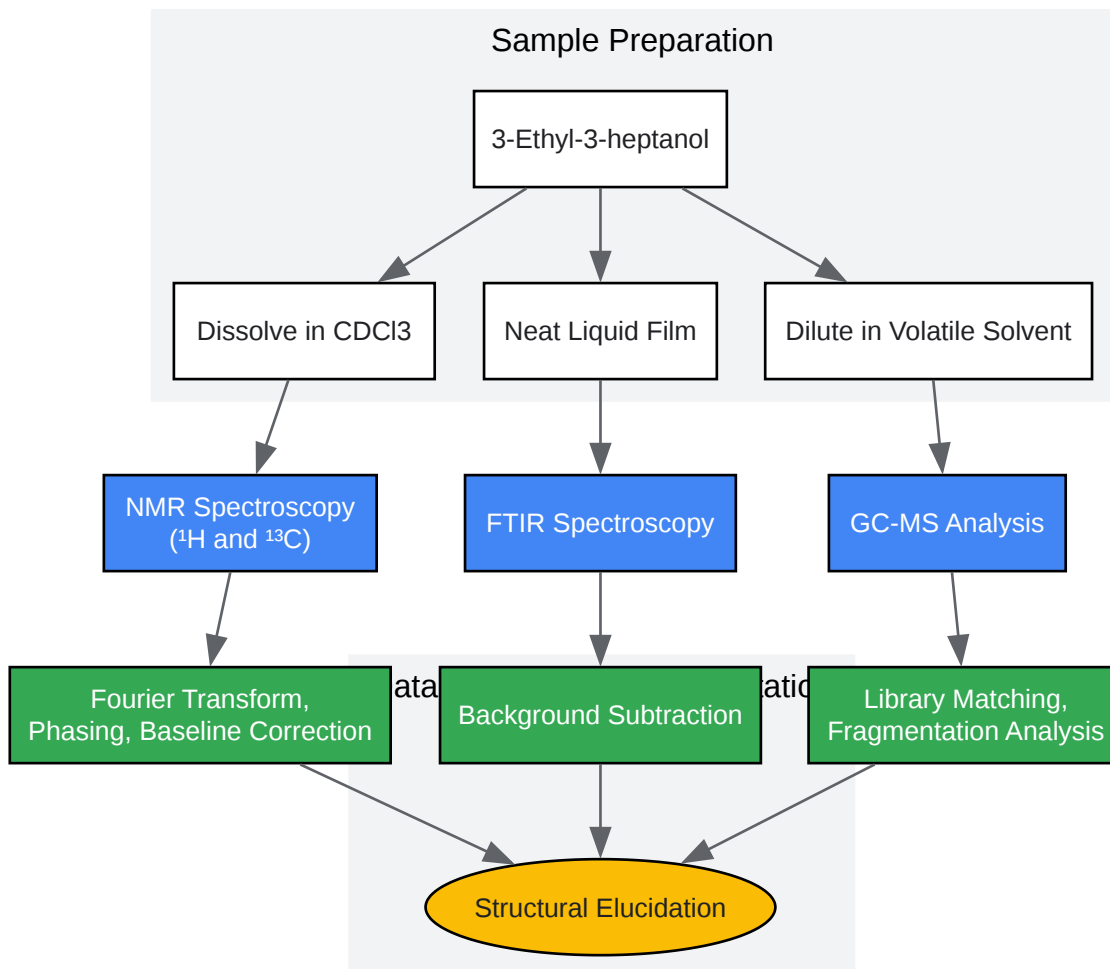
- **Sample Introduction:** A dilute solution of **3-Ethyl-3-heptanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any potential impurities.

- **Ionization:** Electron ionization (EI) is the standard method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier or similar detector records the abundance of each fragment ion. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Ethyl-3-heptanol**.

## Spectroscopic Analysis Workflow for 3-Ethyl-3-heptanol



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Caption: Workflow for the spectroscopic analysis of **3-Ethyl-3-heptanol**.

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## References

- 1. 3-Ethyl-3-heptanol [webbook.nist.gov]

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